molecular formula C20H25FN2O3 B11056220 4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one

4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one

Cat. No.: B11056220
M. Wt: 360.4 g/mol
InChI Key: WZYTYBROOAQVKS-UHFFFAOYSA-N
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Description

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-oxaspiro[45]decan-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a carbonyl group, and an oxaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-oxaspiro[4.5]decan-2-one typically involves multiple steps. One common method starts with the preparation of 4-fluorophenylpiperazine. This can be achieved by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of diethylene glycol monomethyl ether under microwave irradiation at 800W for 3 minutes. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is treated with ethanol and ether to precipitate the product, which is then purified by extraction and distillation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-oxaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-oxaspiro[4.5]decan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: A simpler analog with similar structural features but lacking the oxaspirodecane moiety.

    4-fluorophenylpiperazine: Another related compound with a fluorophenyl group attached to a piperazine ring.

Uniqueness

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-oxaspiro[4.5]decan-2-one is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and interactions compared to simpler analogs.

Properties

Molecular Formula

C20H25FN2O3

Molecular Weight

360.4 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-oxaspiro[4.5]decan-2-one

InChI

InChI=1S/C20H25FN2O3/c21-15-4-6-16(7-5-15)22-10-12-23(13-11-22)19(25)17-14-18(24)26-20(17)8-2-1-3-9-20/h4-7,17H,1-3,8-14H2

InChI Key

WZYTYBROOAQVKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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